

Spectroscopic Profile of (2-Bromoethyl)trimethylsilane: An In-depth Technical Guide

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Compound of Interest

Compound Name: (2-Bromoethyl)trimethylsilane

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Bromoethyl)trimethylsilane**, a versatile organosilicon compound utilized in a variety of synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **(2-Bromoethyl)trimethylsilane** by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **(2-Bromoethyl)trimethylsilane** is expected to show two distinct signals corresponding to the trimethylsilyl protons and the two methylene groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for **(2-Bromoethyl)trimethylsilane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.1	Singlet	9H	$\text{Si}(\text{CH}_3)_3$
~1.2 - 1.5	Triplet	2H	$\text{Si}-\text{CH}_2-\text{CH}_2\text{Br}$
~3.4 - 3.7	Triplet	2H	$\text{Si}-\text{CH}_2-\text{CH}_2\text{Br}$

Note: Predicted chemical shifts are based on typical values for similar organosilicon and bromoalkane compounds.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides further structural confirmation by identifying the different carbon environments within the molecule.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **(2-Bromoethyl)trimethylsilane**

Chemical Shift (δ) ppm	Assignment
~ -2.0	$\text{Si}(\text{CH}_3)_3$
~ 15.0	$\text{Si}-\text{CH}_2-\text{CH}_2\text{Br}$
~ 30.0	$\text{Si}-\text{CH}_2-\text{CH}_2\text{Br}$

Note: Predicted chemical shifts are based on typical values for similar organosilicon and bromoalkane compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **(2-Bromoethyl)trimethylsilane** by detecting the vibrational frequencies of its chemical bonds.

Table 3: Predicted IR Absorption Bands for **(2-Bromoethyl)trimethylsilane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretch (alkyl)
1465-1450	Medium	C-H bend (CH ₂)
1250	Strong	Si-CH ₃ symmetric deformation
860-840	Strong	Si-C stretch and CH ₃ rock
700-600	Medium-Strong	C-Br stretch

Note: Predicted absorption bands are based on established correlation tables for organosilicon compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **(2-Bromoethyl)trimethylsilane**, aiding in its identification and structural analysis. The predicted mass spectral data indicates the expected mass-to-charge ratios (m/z) for various adducts of the molecule.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **(2-Bromoethyl)trimethylsilane** Adducts[\[1\]](#)

Adduct	m/z
[M+H] ⁺	181.00428
[M+Na] ⁺	202.98622
[M-H] ⁻	178.98972
[M+NH ₄] ⁺	198.03082
[M+K] ⁺	218.96016
[M] ⁺	179.99645
[M] ⁻	179.99755

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of **(2-Bromoethyl)trimethylsilane** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz) is used to acquire both ^1H and ^{13}C NMR spectra.

^1H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: As **(2-Bromoethyl)trimethylsilane** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like **(2-Bromoethyl)trimethylsilane**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and

separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for generating ions.

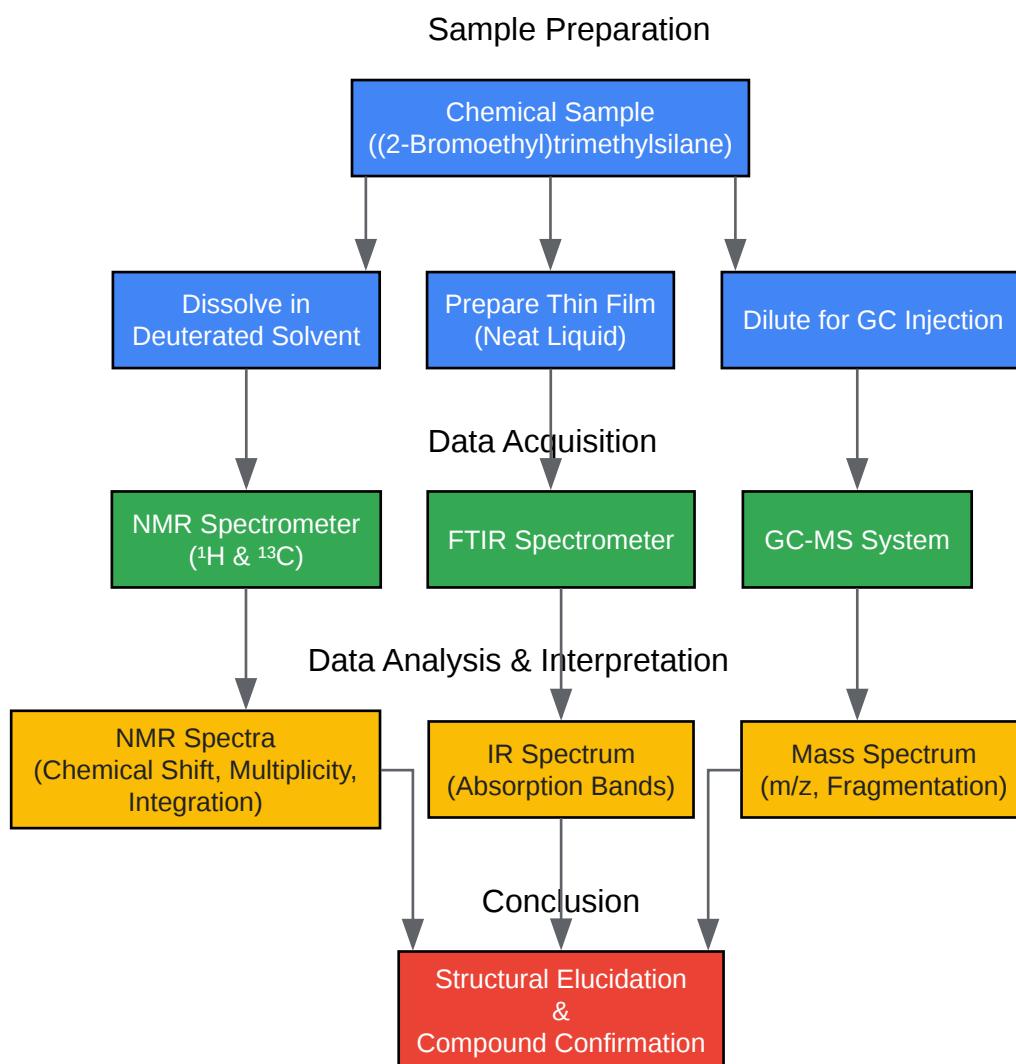
Instrumentation: A GC-MS system, which couples a gas chromatograph to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer), is employed.

Data Acquisition: The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragment ions. The resulting mass spectrum is a plot of relative ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like **(2-Bromoethyl)trimethylsilane**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. PubChemLite - (2-bromoethyl)trimethylsilane (C5H13BrSi) [pubchemlite.lcsb.uni.lu]
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